6-Azido-6-deoxy-D-galactose: A Technical Guide for Researchers
6-Azido-6-deoxy-D-galactose: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Chemical Reporter
In the intricate landscape of glycobiology and drug development, the ability to visualize and manipulate glycans in their native environment is paramount. 6-Azido-6-deoxy-D-galactose has emerged as a powerful chemical reporter, offering a bioorthogonal handle for the precise labeling and study of galactosylated biomolecules. This guide provides an in-depth exploration of the chemical properties, synthesis, and diverse applications of this azido-sugar, with a focus on empowering researchers to effectively integrate it into their experimental workflows.
The core utility of 6-Azido-6-deoxy-D-galactose lies in its azide functional group, which is largely inert to biological systems but can undergo highly specific and efficient "click chemistry" reactions. This allows for the covalent attachment of a wide array of probes for imaging, affinity purification, and drug delivery. Its structural similarity to D-galactose enables it to be processed by cellular enzymatic machinery and incorporated into glycans, providing a powerful tool for metabolic glycoengineering.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-Azido-6-deoxy-D-galactose is essential for its effective use in experimental settings. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁N₃O₅ | [1][2][3] |
| Molecular Weight | 205.17 g/mol | [1][2][3] |
| Appearance | White Crystalline Solid | [2] |
| Solubility | Soluble in DMSO, H₂O, MeOH | [2] |
| Melting Point | 144-145 °C | [4] |
| Optical Activity | [α]/D 57.0±4.0°, c = 1 in H₂O | |
| Storage Temperature | 2-8°C |
Synthesis of 6-Azido-6-deoxy-D-galactose
The synthesis of 6-Azido-6-deoxy-D-galactose typically involves the selective modification of D-galactose. A common strategy is the conversion of the primary hydroxyl group at the C-6 position into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt (e.g., sodium azide). For cellular applications, the hydroxyl groups are often protected with acetyl groups to enhance cell permeability, yielding per-O-acetylated-6-azido-6-deoxy-galactose (Ac₄6AzGal). Inside the cell, non-specific esterases remove the acetyl groups, releasing the active azido-sugar.[5]
A detailed, step-by-step synthesis protocol is beyond the scope of this guide. However, researchers can refer to published literature for established synthetic routes.[5]
Core Applications in Glycobiology and Drug Development
The primary application of 6-Azido-6-deoxy-D-galactose is in metabolic glycoengineering, where it serves as a precursor for the introduction of a bioorthogonal azide handle into glycans. This enables a two-step labeling strategy for the visualization and analysis of glycosylation.
Metabolic Labeling of Glycans
The peracetylated form of 6-Azido-6-deoxy-D-galactose, Ac₄6AzGal, is a cell-permeable precursor that can be used to metabolically label a variety of mammalian cell lines.[6] Once inside the cell, Ac₄6AzGal is de-acetylated and enters the Leloir pathway of galactose metabolism, where it is converted into UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal).[6][7] This azido-sugar donor is then utilized by glycosyltransferases to incorporate the 6-azido-galactose moiety into growing glycan chains on proteins and lipids.[6]
Metabolic incorporation of Ac₄6AzGal into cellular glycoconjugates.
Experimental Protocol: Metabolic Labeling of Mammalian Cells
This protocol provides a general guideline for the metabolic labeling of adherent mammalian cells with Ac₄6AzGal. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Ac₄6AzGal stock solution (10-50 mM in sterile DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for cell detachment)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Thaw the Ac₄6AzGal stock solution. Dilute the stock solution directly into the complete cell culture medium to the desired final concentration (typically 25-100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid cytotoxicity.
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Replace the medium with the freshly prepared labeling medium containing Ac₄6AzGal.
-
Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the turnover rate of the glycans of interest.
-
Harvesting: After incubation, wash the cells twice with PBS to remove any unincorporated Ac₄6AzGal. The cells are now ready for downstream analysis via click chemistry. For adherent cells, they can be detached using trypsin-EDTA. For suspension cells, pellet by centrifugation.[8][9]
Bioorthogonal Ligation via Click Chemistry
Once the azide group is incorporated into cellular glycans, it can be specifically and covalently tagged with a reporter molecule (e.g., a fluorophore or biotin) containing a complementary alkyne functional group. This is achieved through a highly efficient and bioorthogonal click chemistry reaction.
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and high-yielding reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions.[1] Due to the potential toxicity of copper to living cells, this method is primarily used for fixed cells or cell lysates.[6] The use of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can help to reduce cytotoxicity and enhance reaction efficiency.[6][10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol: CuAAC Labeling of Fixed Cells
Materials:
-
Metabolically labeled cells
-
PBS, pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
Cell Fixation and Permeabilization: Fix metabolically labeled cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Preparation of Click Reaction Cocktail: In an Eppendorf tube, prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, add the following in order:
-
Labeling Reaction: Add the click reaction cocktail to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. The cells are now ready for imaging by fluorescence microscopy.
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[12][] The absence of a toxic copper catalyst makes SPAAC ideal for labeling live cells and even whole organisms.[14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Experimental Protocol: SPAAC for Live-Cell Imaging
Materials:
-
Metabolically labeled live cells
-
Complete cell culture medium
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) stock solution in DMSO
Procedure:
-
Preparation of Labeling Medium: Dilute the cyclooctyne-probe stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).
-
Live-Cell Labeling: Wash the metabolically labeled cells once with pre-warmed medium. Add the labeling medium containing the cyclooctyne-probe to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the probe concentration and cell type.
-
Washing and Imaging: Wash the cells twice with pre-warmed medium to remove any unreacted probe. The cells are now ready for live-cell imaging.
Quantitative Data and Comparisons
The efficiency of metabolic labeling can be influenced by the choice of azido-sugar. While comprehensive head-to-head comparisons are limited, some studies have shown that azido-galactose can outperform azido-mannose in certain cell types, such as hepatocellular carcinoma cells, exhibiting higher labeling efficiency at lower concentrations.[15][16]
Comparison of Azido-Sugars for Metabolic Labeling of HepG2 Cells [15]
| Azido-Sugar | Labeling Efficiency | Notes |
| N-azidoacetylgalactosamine (GalAz) | Higher at lower concentrations | Outperformed ManAz in vivo for labeling HepG2 tumors. |
| N-azidoacetylmannosamine (ManAz) | Lower at lower concentrations |
The kinetics of the SPAAC reaction are highly dependent on the structure of the cyclooctyne. The following table provides a comparison of second-order rate constants for commonly used cyclooctynes.
Comparison of Common Cyclooctynes for SPAAC [3][12]
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DIBO | ~0.1 | Good reactivity and stability. |
| DBCO | ~0.3-0.9 | High reactivity, widely used. |
| BCN | ~0.03-0.1 | Biocompatible, good for in vivo applications. |
| DIFO | ~0.3 | Fluorinated for enhanced reactivity. |
Safety and Handling
6-Azido-6-deoxy-D-galactose is harmful if swallowed, in contact with skin, or if inhaled.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4] Avoid generating dust. Store the compound in a tightly sealed container in a cool, dry place.[4]
Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
Conclusion
6-Azido-6-deoxy-D-galactose is a versatile and powerful tool for researchers in glycobiology, chemical biology, and drug development. Its ability to be metabolically incorporated into glycans and subsequently undergo bioorthogonal click chemistry reactions provides a robust platform for the labeling, visualization, and functional analysis of galactosylated biomolecules. By understanding its chemical properties and utilizing the detailed protocols provided in this guide, researchers can effectively harness the potential of this azido-sugar to advance their scientific discoveries.
References
- Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition.
- Wang, N., et al. (2021). The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway. Frontiers in Chemistry, 9, 706821.
-
PubChem. (n.d.). 6-Azido-6-deoxy-D-galactose. Retrieved from [Link]
- Wang, Y., et al. (2019). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. International Journal of Molecular Sciences, 20(15), 3754.
-
Request PDF. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. Retrieved from [Link]
- Li, Y., et al. (2019). Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma.
-
Royal Society of Chemistry. (2019). Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. Retrieved from [Link]
-
Request PDF. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum. Retrieved from [Link]
-
Request PDF. (2009). 6-AzidO D-galactose transfer to N-acetyl-D-glucosamine derivative using commercially available beta-1,4-galactosyltransferase. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2023). Single-mutations at the galactose-binding site of enzymes GalK, GalU and LgtC enable the efficient synthesis of UDP-6-azido-6-deoxy-D-galactose and azido-functionalized Gb3 analogs. Retrieved from [Link]
-
Request PDF. (2007). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. Retrieved from [Link]
-
National Institutes of Health. (2008). 6-Azido-6-deoxy-α-l-galactose (6-azido-l-fucose) monohydrate. Retrieved from [Link]
-
IOSR Journal. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Retrieved from [Link]
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